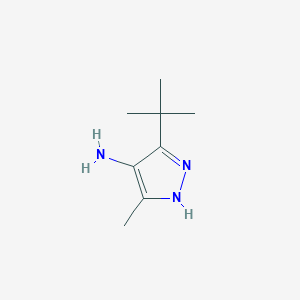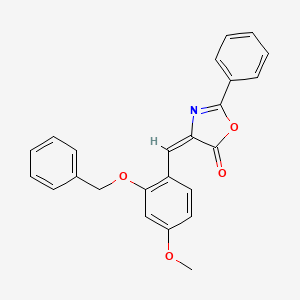
Cyclohexynebis(triphenylphosphine)platinum(0)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexynebis(triphenylphosphine)platinum(0) is a coordination complex with the chemical formula C42H38P2Pt. It is a platinum-based compound where the platinum atom is coordinated with two triphenylphosphine ligands and a cyclohexyne ligand. This compound is of significant interest in organometallic chemistry due to its unique structural and reactive properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexynebis(triphenylphosphine)platinum(0) can be synthesized through the reaction of platinum(0) precursors with triphenylphosphine and cyclohexyne. One common method involves the reaction of bis(triphenylphosphine)platinum(0) with cyclohexyne under inert conditions. The reaction typically requires a solvent such as dichloromethane or toluene and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexynebis(triphenylphosphine)platinum(0) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(II) or platinum(IV) complexes.
Reduction: It can be reduced back to platinum(0) from higher oxidation states.
Substitution: Ligands such as triphenylphosphine can be substituted with other phosphines or ligands.
Common Reagents and Conditions
Common reagents used in reactions with Cyclohexynebis(triphenylphosphine)platinum(0) include oxidizing agents like halogens or peroxides, reducing agents such as hydrogen or hydrides, and various ligands for substitution reactions. These reactions are typically carried out in solvents like dichloromethane, toluene, or acetonitrile under controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield platinum(II) or platinum(IV) complexes, while substitution reactions can produce a variety of platinum-ligand complexes .
Applications De Recherche Scientifique
Cyclohexynebis(triphenylphosphine)platinum(0) has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of Cyclohexynebis(triphenylphosphine)platinum(0) involves the coordination of the platinum center with various ligands, which can influence its reactivity and stability. The compound can undergo ligand exchange reactions, where the triphenylphosphine ligands are replaced by other ligands, leading to the formation of new complexes. The platinum center can also participate in oxidative addition and reductive elimination reactions, which are key steps in many catalytic cycles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(triphenylphosphine)platinum chloride: This compound has similar coordination with triphenylphosphine ligands but includes chloride ligands instead of cyclohexyne.
Ethylenebis(triphenylphosphine)platinum(0): Similar to Cyclohexynebis(triphenylphosphine)platinum(0), but with ethylene as the ligand instead of cyclohexyne.
Uniqueness
Cyclohexynebis(triphenylphosphine)platinum(0) is unique due to the presence of the cyclohexyne ligand, which imparts distinct reactivity and stability compared to other platinum-phosphine complexes. This uniqueness makes it valuable for specific catalytic applications and research studies .
Propriétés
Formule moléculaire |
C42H38P2Pt |
|---|---|
Poids moléculaire |
799.8 g/mol |
Nom IUPAC |
cyclohexyne;platinum;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C6H8.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-5-3-1;/h2*1-15H;1-4H2; |
Clé InChI |
OTPYBWPGDAYJJS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC#CC1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12887333.png)
![Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-](/img/structure/B12887337.png)
![1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene](/img/structure/B12887341.png)




![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)

![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)


![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)

